4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide
Description
4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide is an organic compound belonging to the class of 1-benzoylpiperidines It is characterized by a piperidine ring substituted at the 1-position with a benzoyl group and a methoxyphenyl group at the nitrogen atom
Properties
IUPAC Name |
4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-9-7-17(8-10-18)21-20(24)22-13-11-16(12-14-22)19(23)15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJTEUWKPMJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylamine with benzoyl chloride to form 4-methoxyphenylbenzamide. This intermediate is then reacted with piperidine-1-carboxylic acid under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
This compound has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a ligand in receptor studies or as a probe in biochemical assays. . Industrial applications include its use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide can be compared with other similar compounds, such as N-(4-methylbenzoyl)-4-benzylpiperidine These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications
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